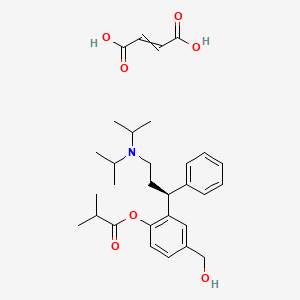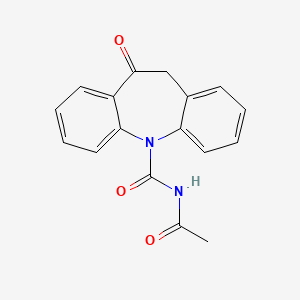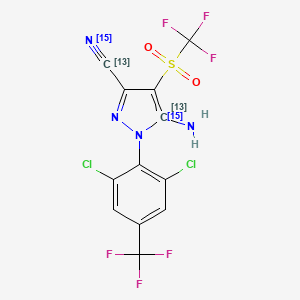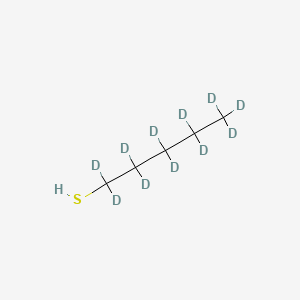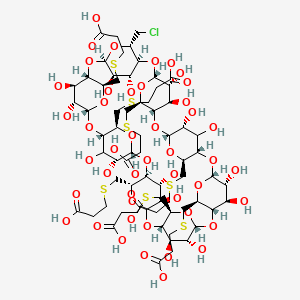
4,4-Dimethylthiochroman-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylthiochroman-5-ol is a heterocyclic organic compound that belongs to the thiochroman family It features a sulfur atom in its chroman ring structure, which is a six-membered ring fused to a benzene ring The presence of the hydroxyl group at the 5-position and the two methyl groups at the 4-position make this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylthiochroman-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of 4,4-dimethyl-2-thiochromanone with a suitable reducing agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as 4,4-dimethyl-2-thiochromanone. The process includes steps like sulfonation, reduction, and cyclization, often employing continuous flow reactors to optimize reaction conditions and scale-up production efficiently.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylthiochroman-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups and the hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
4,4-Dimethylthiochroman-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethylthiochroman-5-ol involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The sulfur atom in the thiochroman ring may also participate in redox reactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylthiochroman: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4,4-Dimethyl-2-thiochromanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
6-Bromo-4,4-dimethylthiochroman:
Uniqueness
4,4-Dimethylthiochroman-5-ol is unique due to the presence of both the hydroxyl group and the sulfur atom in its structure
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydrothiochromen-5-ol |
InChI |
InChI=1S/C11H14OS/c1-11(2)6-7-13-9-5-3-4-8(12)10(9)11/h3-5,12H,6-7H2,1-2H3 |
InChI Key |
XHQBPMQCSFKDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC2=CC=CC(=C21)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


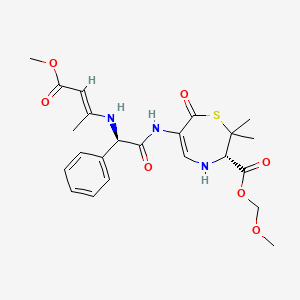
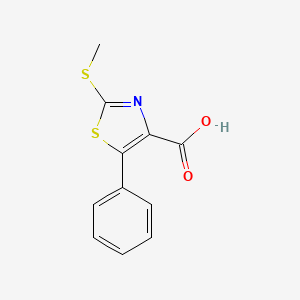
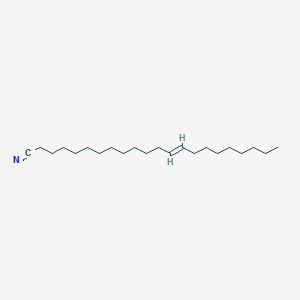
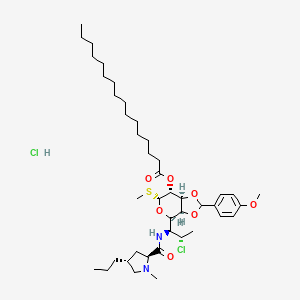
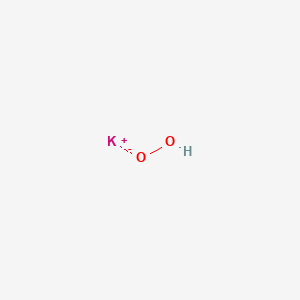
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
